Acetone diisobutylhydrazone
Description
Acetone (C₃H₆O, CAS 67-64-1) is a volatile organic compound (VOC) widely used as a solvent and industrial precursor due to its polarity, miscibility, and low boiling point (56°C). Its technical properties include a density of 0.791 kg/L at 20°C, a flash point of -18°C, and a VOC content of 791 g/L . In sensing applications, acetone interacts with metal oxide semiconductors (MOS) like WO₃, altering surface resistance via oxygen adsorption and catalytic reactions .
Properties
CAS No. |
52835-12-8 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-N-(propan-2-ylideneamino)propan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-9(2)7-13(8-10(3)4)12-11(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
PTVAXZOEUGRZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)N=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Sensing Performance of Rh-WO₃ for Acetone vs. Other Gases
- Mechanistic Insights: Acetone’s interaction with Rh-WO₃ involves surface O⁻ ions, forming a depletion layer that increases sensor resistance. This contrasts with H₂/CO, which primarily reacts with O²⁻, leading to weaker responses . Rh₂O₃-WO₃ electronic interactions (similar to Pd-SnO₂ Fermi-level control) enhance acetone selectivity but reduce sensitivity at high Rh loadings (>2 wt.%) due to particle aggregation .
Acetone vs. Ethyl Acetate in Chromatography
| Property | Acetone | Ethyl Acetate | Reference |
|---|---|---|---|
| UV Absorption Range | None <220 nm | 200–235 nm | |
| Polarity | Higher | Moderate | |
| Elution Speed | Faster | Slower | |
| Compatibility with Silica | High (up to 100%) | Moderate |
- Trade-offs : Acetone’s lack of UV absorption below 220 nm makes it ideal for detecting low-wavelength compounds, but it is unsuitable for detectors operating at 254 nm .
Research Findings on Acetone Sensing
Rh-Loaded WO₃ :
Temperature Dependence :
Data Tables
Table 1: Technical Properties of Acetone
| Property | Value | Method/Standard | Reference |
|---|---|---|---|
| Purity | ≥99.5% (GC) | ASTM D1364 | |
| Density (20°C) | 0.791 kg/L | ASTM D4052 | |
| Flash Point | -18°C | IP 170 | |
| VOC Content | 791 g/L | EU/EPA |
Table 2: Comparative Gas Responses of Rh-WO₃
| Gas | Concentration | Response (S) | Operating Temp. | Reference |
|---|---|---|---|---|
| Acetone | 2 ppm | 15–25 | 300°C | |
| H₂ | 200 ppm | 3–4 | 250°C | |
| CO | 200 ppm | 2–3 | 250°C |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for acetone diisobutylhydrazone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of acetone with diisobutylhydrazine under controlled pH and temperature. Key variables include solvent choice (e.g., anhydrous ethanol or THF), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 acetone to hydrazine). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation byproducts. Characterization via FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (δ 1.2–1.4 ppm for isobutyl CH₃ groups) is critical for purity validation .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
- Methodological Answer : Stability is sensitive to moisture and light. Store in airtight, amber-glass containers under inert gas (argon) at 4°C. Periodic purity checks via TLC (silica gel, hexane:ethyl acetate 8:2) are recommended. Avoid exposure to strong acids/bases, which may hydrolyze the hydrazone bond. Compatibility studies show decomposition at >40°C, necessitating refrigerated handling for long-term projects .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm C=N (~1600 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identify isobutyl protons (δ 0.9–1.4 ppm) and carbonyl carbons (δ ~200 ppm).
- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z ~184 (calculated for C₁₀H₂₀N₂O). Cross-validate with elemental analysis (C, H, N ±0.3%) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Kinetic studies (UV-Vis monitoring at 280 nm) reveal a two-step mechanism: (1) protonation of the hydrazone nitrogen, increasing electrophilicity at the carbonyl carbon, followed by (2) nucleophilic attack. Solvent polarity (e.g., DMSO vs. toluene) significantly impacts rate constants (k₁ ~10⁻³ s⁻¹ in DMSO). Computational DFT studies (B3LYP/6-31G*) support transition-state stabilization via hydrogen bonding .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Standardize solubility testing via gravimetric analysis: saturate solvents (e.g., hexane, acetone, DCM) at 25°C, filter, and evaporate to constant weight. Cross-check with HPLC (C18 column, 70:30 MeOH:H₂O) to detect impurities. Recent studies show solubility in DCM >50 mg/mL, contrasting earlier claims of <20 mg/mL, likely due to undetected crystalline variants .
Q. What environmental degradation pathways are relevant for this compound, and how can they be modeled?
- Methodological Answer : Photolysis (λ >290 nm) and hydrolysis dominate degradation. Use LC-MS/MS to track breakdown products:
- Photolysis : Forms isobutylamine and acetone via C-N bond cleavage.
- Hydrolysis (pH 7) : Yields hydrazine derivatives (monitored by ion chromatography).
Computational models (EPI Suite) predict a half-life of 14 days in aquatic systems, validated by OECD 308 sediment-water studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
